molecular formula C8H10N4 B1279423 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine CAS No. 69980-83-2

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine

Cat. No. B1279423
CAS RN: 69980-83-2
M. Wt: 162.19 g/mol
InChI Key: INACWHUYXXAULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2H-benzo[d][1,2,3]triazol-2-yl)ethanamine is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzotriazole derivatives can be achieved through various methods. For instance, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with appropriate acid chlorides . This process typically requires a catalyst or specific reaction conditions to facilitate the formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be characterized using several spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Additionally, spectroscopic methods such as FT-IR, NMR (1H and 13C), and mass spectroscopy are commonly used to identify functional groups and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions depending on their functional groups and reaction conditions. For example, differential scanning calorimetry (DSC) studies suggest that benzoxazines made from 4-substituted phenols can undergo thermal cross-linking reactions, which is not observed for those made from 2,4-disubstituted phenols . This indicates that the substitution pattern on the phenol ring can significantly influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzotriazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the behavior of the compound under different conditions . Additionally, thermal analysis methods like TG/DTA can summarize the material's behavior against temperature, indicating its thermal stability .

Scientific Research Applications

Molecular Interactions and Solvent Effects

  • The thermos-acoustical parameters of benzotriazole derivatives, similar to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, have been studied in different solvents like DMSO and DMF. Such studies help understand how changes in solvent and structural modifications affect Gibbs energy, enthalpy, and entropy of activation (Godhani, Mulani, & Mehta, 2019).

Synthesis Applications

  • Benzotriazole derivatives are used in peptide synthesis for amide-bond formation, demonstrating their utility in the synthesis of compounds like 1-alkoxy-1H-benzo- and 7-azabenzotriazoles. This synthesis pathway has applications in preparing acyclic nucleoside-like compounds and studying nucleophilic substitution reactions (Lakshman et al., 2014).

Electrochemical and Optical Properties

  • The substitution of benzotriazole derivatives, similar in structure to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, can affect the electrochemical and optical properties of the resulting compounds. Studies on polymers synthesized from these derivatives show different optical and electrochemical behaviors, indicating their potential in electrochromic applications (Yiĝitsoy et al., 2011).

Antimicrobial Applications

  • Novel derivatives synthesized from compounds similar to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine have shown significant antimicrobial activity. Such compounds have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating their potential in developing new antimicrobial agents (Shaikh et al., 2014).

Biological Activity Evaluation

  • Compounds structurally related to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine have been evaluated for various biological activities, including antimicrobial, antifungal, and anticonvulsant effects. This highlights the diverse applications of these compounds in medicinal chemistry and drug development (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Future Directions

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” and its derivatives have a promising future in the field of organic synthesis.

properties

IUPAC Name

2-(benzotriazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACWHUYXXAULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440647
Record name 2-(2H-Benzotriazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine

CAS RN

69980-83-2
Record name 2-(2H-Benzotriazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.70 g Of the 2-(2-benzotriazolyl)ethanol (28.8 mmol) was dissolved in 200 ml diethyl ether and 2.28 g pyridine (28.8 mmol) was added. The mixture was cooled to -50° C., and 8.18 g triflic anhydride (29 mmol) was added. The mixture was removed from the cooling bath, and was allowed to reach room temperature. The mixture was filtered under dry conditions and added to a cold -40° C. solution of ca 150 ml ammonia in 50 ml diethyl ether. This mixture was allowed to reach room temperature, and ether was removed. 50 ml 2M HCl was added, and this mixture was washed with methylene chloride. The aqueous phase was made basic by addition of 50 ml 25% sodium hydroxide and extracted with 3×25 ml methylene chloride. Evaporation of the solvent gave 2.10 g 2-(2-benzotriazolyl)ethylamine (12.9 mol). This amine was used in the next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
8.18 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.